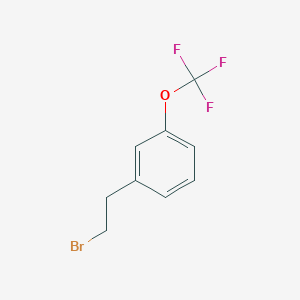

1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c10-5-4-7-2-1-3-8(6-7)14-9(11,12)13/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHWLCIKYSVRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis of 1 2 Bromoethyl 3 Trifluoromethoxy Benzene

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target molecule, 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene, suggests several potential disconnection points. The most logical approach involves disconnecting the C-Br bond of the bromoethyl group and the C-C bond of the ethyl group, leading back to simpler, more readily available precursors.

This analysis identifies two primary precursors: a trifluoromethoxy-substituted benzene (B151609) ring and a two-carbon unit that can be elaborated into the bromoethyl moiety. The key precursor is identified as a benzene ring bearing a trifluoromethoxy group at position 3. A bromine atom at position 1 can serve as a handle for further functionalization or be introduced at a later stage. Therefore, 1-bromo-3-(trifluoromethoxy)benzene (B1268021) and 3-(trifluoromethoxy)benzaldehyde or 1-acetyl-3-(trifluoromethoxy)benzene emerge as crucial starting points for the synthesis.

Development of Multistep Synthetic Pathways to the Target Compound

Based on the retrosynthetic analysis, several multistep synthetic pathways can be devised. A prominent strategy involves the initial construction of the trifluoromethoxybenzene core, followed by the introduction and subsequent modification of the ethyl group.

Strategies for Incorporating the Trifluoromethoxy Group

The trifluoromethoxy group (-OCF₃) is a key functional group that imparts unique electronic properties to the molecule. Its introduction onto the benzene ring can be achieved through various methods. One effective strategy starts from a substituted aniline (B41778). For instance, the synthesis of 1-bromo-3-(trifluoromethoxy)benzene can be accomplished from 2- or 4-trifluoromethoxyaniline. This process involves a bromination reaction followed by a deamination reaction, which can provide the desired 1-bromo-3-(trifluoromethoxy)benzene with high selectivity and yield.

Another approach involves the direct trifluoromethoxylation of a corresponding phenol, although this can sometimes lead to mixtures of isomers. The choice of strategy often depends on the availability of starting materials and the desired regioselectivity.

Bromination Methodologies for the Bromoethyl Moiety

With the trifluoromethoxybenzene core in hand, the next critical step is the introduction of the 2-bromoethyl group. This is typically achieved in a two-step sequence: introduction of an ethyl group followed by its selective bromination.

A common method to introduce the ethyl group is through a Friedel-Crafts acylation followed by reduction. For example, 1-bromo-3-(trifluoromethoxy)benzene can be acylated with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield 1-(bromo-3-(trifluoromethoxy)phenyl)ethanone. The resulting ketone is then reduced to the corresponding ethyl group, for instance, using a Clemmensen or Wolff-Kishner reduction, to afford 1-ethyl-3-(trifluoromethoxy)benzene.

Alternatively, starting from 3-(trifluoromethoxy)benzaldehyde, a Wittig reaction or Grignard addition followed by dehydration and reduction can also furnish the ethyl-substituted benzene ring.

Once the ethyl group is installed, selective bromination at the benzylic position is required. Radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light is a highly effective method for this transformation. libretexts.orgchemistrysteps.comlibretexts.org The benzylic C-H bonds of the ethyl group are significantly weaker than the other C-H bonds, making them susceptible to radical abstraction. chemistrysteps.comlibretexts.org This selectivity ensures that bromination occurs predominantly at the carbon adjacent to the aromatic ring, leading to the desired 1-(1-bromoethyl)-3-(trifluoromethoxy)benzene, which can be a precursor to the target compound through subsequent reactions, or under specific conditions, can lead to the formation of the 2-bromoethyl isomer.

The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or, more recently, in less toxic alternatives like (trifluoromethyl)benzene. lookchem.com

While radical bromination is the most common approach, directed halogenation techniques could also be explored, although they are less conventional for this specific transformation. These methods often rely on the presence of a directing group on the aromatic ring to guide the halogenating agent to a specific position. However, for the introduction of a bromine atom onto the ethyl side chain, these methods are generally not as efficient as radical bromination.

Another approach involves the conversion of a precursor alcohol. For instance, 2-(3-(trifluoromethoxy)phenyl)ethanol (B1313210) can be synthesized and then converted to the corresponding bromide. This conversion can be achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). youtube.com This pathway offers an alternative to the direct bromination of the ethyl group.

Optimization of Reaction Conditions and Yields

For the Friedel-Crafts acylation , the stoichiometry of the Lewis acid catalyst is crucial, as both the starting material and the ketone product can form complexes with it. organic-chemistry.orgsigmaaldrich.comvisualizeorgchem.com The reaction temperature also plays a significant role in controlling the formation of byproducts.

In the reduction of the ketone , the choice of reducing agent and reaction conditions will depend on the other functional groups present in the molecule to avoid unwanted side reactions.

For the benzylic bromination , the concentration of the radical initiator and the intensity of the light source can influence the reaction rate and selectivity. youtube.com The slow and controlled generation of bromine radicals from NBS is key to achieving high yields of the desired monobrominated product while minimizing the formation of dibrominated byproducts. chadsprep.com

Below are tables summarizing typical reaction conditions for the key synthetic steps.

Table 1: Representative Conditions for Friedel-Crafts Acylation

| Starting Material | Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

| 1-Bromo-3-(trifluoromethoxy)benzene | Acetyl chloride | AlCl₃ | Dichloromethane | 0 to rt | 75-85 |

| 3-(Trifluoromethoxy)benzene | Acetyl chloride | AlCl₃ | Carbon disulfide | 0 to rt | 80-90 |

Table 2: Representative Conditions for Ketone Reduction

| Substrate | Reducing Agent | Solvent | Conditions | Yield (%) |

| 1-(Bromo-3-(trifluoromethoxy)phenyl)ethanone | Zn(Hg), HCl | Toluene/Water | Reflux | 70-80 |

| 1-(3-(Trifluoromethoxy)phenyl)ethanone | H₂NNH₂, KOH | Ethylene glycol | 180-200 °C | 85-95 |

Table 3: Representative Conditions for Benzylic Bromination

| Substrate | Brominating Agent | Initiator | Solvent | Conditions | Yield (%) |

| 1-Ethyl-3-(trifluoromethoxy)benzene | NBS | AIBN | CCl₄ | Reflux, light | 80-90 |

| 1-Ethyl-3-(trifluoromethoxy)benzene | NBS | Benzoyl peroxide | (Trifluoromethyl)benzene | Reflux, light | 85-95 |

Table 4: Representative Conditions for Conversion of Alcohol to Bromide

| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |

| 2-(3-(Trifluoromethoxy)phenyl)ethanol | PBr₃ | Diethyl ether | 0 to rt | 85-95 |

| 2-(3-(Trifluoromethoxy)phenyl)ethanol | 48% HBr | Toluene | Reflux | 80-90 |

Green Chemistry Approaches to Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, these principles can be applied to various stages of production, from the choice of starting materials to the final purification steps. The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. semanticscholar.orgresearchgate.net

Further green improvements can be realized by incorporating catalytic processes and alternative energy sources. For instance, palladium-catalyzed cross-coupling reactions, such as the Mizoroki–Heck reaction, can be employed under more sustainable conditions. researchgate.net The use of microwave-assisted synthesis can significantly reduce reaction times compared to conventional heating, thereby lowering energy consumption without compromising yield or selectivity. researchgate.net

The following table outlines a comparison between a hypothetical traditional synthesis and a potential greener alternative for a key synthetic step.

| Metric | Traditional Approach | Greener Approach | Rationale for Improvement |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Benign solvents (e.g., Ethyl acetate, Water) | Reduces toxicity and environmental persistence. researchgate.net |

| Catalyst | Stoichiometric reagents | Catalytic amounts of a recyclable catalyst (e.g., Pd/Al2O3) | Minimizes waste and allows for catalyst recovery and reuse. researchgate.net |

| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) | Drastically reduces reaction time and energy consumption. researchgate.net |

| Atom Economy | Moderate | High | Selective reactions minimize byproduct formation, making better use of starting materials. google.com |

| Waste Generation (E-Factor) | High | Low | Higher selectivity and recyclable components lead to less waste produced per kilogram of product. |

Flow Chemistry and Continuous Synthesis Considerations

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing and is considered a green synthetic approach. semanticscholar.org This technology offers significant advantages for the synthesis of pharmaceutical intermediates like this compound, particularly in terms of safety, consistency, and scalability. semanticscholar.orgjst.org.in

In a flow synthesis setup, reactants are pumped through a network of tubes and reactors where the chemical transformations occur. This methodology provides superior control over critical process parameters such as temperature, pressure, and reaction time. jst.org.in Many of the most common reactions in pharmaceutical manufacturing, including nucleophilic substitutions and carbon-carbon bond formations, benefit from being run in flow. nih.gov

For the synthesis of this compound, a key step could involve an alkylation reaction. Such reactions can be exothermic and challenging to control in large batch reactors. A purpose-built flow reactor can manage the heat generated more effectively due to a high surface-area-to-volume ratio, preventing dangerous temperature spikes and improving product purity. jst.org.inbme.hu The ability to handle hazardous reagents more safely and automate the process are also significant advantages of this technology. semanticscholar.org

The table below compares key parameters for a potential synthetic step when performed in batch versus a continuous flow system.

| Parameter | Batch Processing | Flow Chemistry | Advantages of Flow Chemistry |

| Heat Transfer | Limited, risk of hot spots | Excellent, precise temperature control | Enhanced safety for exothermic reactions, improved selectivity. jst.org.in |

| Reaction Time | Hours to days | Seconds to minutes | Increased throughput and process efficiency. semanticscholar.org |

| Scalability | Complex, requires larger vessels | Simple, "scaling out" by running longer or in parallel | More straightforward transition from laboratory to production scale. |

| Safety | Handling of large quantities of hazardous materials | Small reaction volumes at any given time | Reduced risk associated with hazardous intermediates and runaway reactions. semanticscholar.org |

| Process Control | Manual or semi-automated | Fully automated | Consistent product quality, real-time monitoring and optimization. jst.org.in |

By integrating flow chemistry, the synthesis can become more efficient and safer, allowing for a streamlined process from intermediates to the final product with minimal manual handling and waste production. rsc.org

Reactivity and Mechanistic Investigations of 1 2 Bromoethyl 3 Trifluoromethoxy Benzene

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The bromoethyl side chain of 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene is the primary site for nucleophilic substitution reactions. The secondary benzylic carbon atom attached to the bromine is electrophilic and can be attacked by a wide range of nucleophiles. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions. The presence of the benzene (B151609) ring can stabilize a potential carbocation intermediate through resonance, which may favor an SN1 pathway under appropriate conditions. Conversely, the primary nature of the carbon bearing the bromine atom also allows for efficient SN2 reactions.

Intramolecular Cyclization Pathways

The structure of this compound allows for intramolecular cyclization reactions, where the bromoethyl chain acts as an electrophile and the electron-rich aromatic ring acts as the nucleophile. This type of reaction is a form of intramolecular Friedel-Crafts alkylation. Under the influence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the carbon-bromine bond can be polarized or fully cleaved to generate a carbocationic species. This electrophilic center is then attacked by the aromatic ring, leading to the formation of a new carbon-carbon bond and a cyclic product.

Specifically, the cyclization of this compound is expected to yield a tetralone derivative after a subsequent oxidation step, or a tetralin if the reaction is performed under reducing conditions. The trifluoromethoxy group, being a meta-director, will influence the position of the cyclization on the aromatic ring.

A notable example of such a cyclization is the synthesis of 6-(trifluoromethoxy)-3,4-dihydrophenanthridine. In a patented process, a compound structurally similar to this compound undergoes an intramolecular cyclization as a key step in the formation of this tricyclic system. While the specific substrate in the patent has additional functionalities, the underlying principle of the bromoethyl group reacting with an aromatic ring is directly applicable.

Intermolecular Substitution with Diverse Nucleophiles

The bromoethyl group of this compound readily undergoes intermolecular substitution reactions with a variety of nucleophiles. These reactions are fundamental in utilizing this compound as a building block for more complex molecules.

Reaction with Amines: Primary and secondary amines are effective nucleophiles that can displace the bromide ion to form the corresponding N-[2-(3-trifluoromethoxyphenyl)ethyl]amines. For instance, in the synthesis of certain pharmaceutical intermediates, a derivative of this compound is reacted with an amine in the presence of a base like potassium carbonate in a solvent such as acetonitrile. The base neutralizes the HBr formed during the reaction, driving it to completion.

Reaction with Azides: Sodium azide (B81097) (NaN₃) is another potent nucleophile that reacts with this compound to produce 1-(2-azidoethyl)-3-(trifluoromethoxy)benzene. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). The resulting azide can be further transformed, for example, into an amine via reduction or into a triazole via cycloaddition reactions.

Reaction with Cyanides: Nucleophilic substitution with cyanide ions, typically from sodium or potassium cyanide, is a valuable method for introducing a cyano group, which can then be hydrolyzed to a carboxylic acid or reduced to an amine. The reaction of this compound with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) is expected to yield 3-(3-(trifluoromethoxy)phenyl)propanenitrile.

Reaction with Alkoxides and Thiolates: Alkoxides (RO⁻) and thiolates (RS⁻) can also serve as nucleophiles. For example, reaction with sodium methoxide (B1231860) (NaOCH₃) in methanol (B129727) would lead to the formation of 1-methoxy-2-(3-(trifluoromethoxy)phenyl)ethane. Similarly, reaction with a thiolate, such as sodium thiophenoxide (NaSPh), would yield the corresponding thioether.

The following table summarizes the expected products from reactions with various nucleophiles:

| Nucleophile | Reagent Example | Product |

| Amine | R₂NH | N,N-dialkyl-2-(3-(trifluoromethoxy)phenyl)ethan-1-amine |

| Azide | NaN₃ | 1-(2-azidoethyl)-3-(trifluoromethoxy)benzene |

| Cyanide | KCN | 3-(3-(trifluoromethoxy)phenyl)propanenitrile |

| Alkoxide | NaOCH₃ | 1-methoxy-2-(3-(trifluoromethoxy)phenyl)ethane |

| Thiolate | NaSPh | Phenyl(2-(3-(trifluoromethoxy)phenyl)ethyl)sulfane |

Transformations Involving the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is generally considered to be a stable and relatively inert functional group, which is one of the reasons for its increasing use in medicinal chemistry and materials science.

Potential for Derivatization or Cleavage of the Ether Linkage

While the trifluoromethoxy group is very stable, its derivatization or cleavage is possible under specific and often harsh conditions.

Derivatization: Direct derivatization of the trifluoromethoxy group itself is not common. However, the electron-withdrawing nature of the -OCF₃ group can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions, directing incoming electrophiles to the meta position. This allows for the introduction of other functional groups on the ring, which can be considered an indirect derivatization of the molecule.

Cleavage of the Ether Linkage: The cleavage of aryl ethers is typically achieved using strong acids, often in combination with a good nucleophile. Boron tribromide (BBr₃) is a common reagent for the cleavage of aryl methyl ethers. It is plausible that under forcing conditions, BBr₃ could also cleave the aryl-OCF₃ bond to yield 3-(2-bromoethyl)phenol. The mechanism would involve the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the trifluoromethyl carbon or, more likely, on the aromatic carbon, although the latter is generally difficult. Given the high strength of the C-F bonds, cleavage of the O-CF₃ bond is more challenging than that of an O-CH₃ bond.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The reactivity of the benzene ring in this compound and the position of substitution are dictated by the electronic properties of the two existing substituents: the bromoethyl group and the trifluoromethoxy group. chemistrytalk.org The reaction proceeds via a two-step mechanism involving the initial attack of an electrophile to form a cationic carbocation intermediate, known as a sigma complex, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The position of an incoming electrophile on the benzene ring is determined by the directing effects of the substituents already present. pressbooks.pub Both activating and deactivating groups influence the regioselectivity of the substitution.

Trifluoromethoxy Group (-OCF3): This group is strongly electron-withdrawing through the sigma bond framework, primarily due to the high electronegativity of the fluorine atoms (inductive effect). mdpi.com Despite the oxygen atom having lone pairs, their ability to donate into the π-system via resonance is significantly diminished by the fluorine atoms. nih.gov This makes the -OCF3 group a deactivating group. However, it is known to be a strong ortho, para-director. nih.govreddit.com The para-directing nature is particularly pronounced, which has been attributed to the repulsion between the lone-pair electrons of the fluorine atoms and the π-electrons of the arene, which increases the electron density at the para position. nih.govresearchgate.net

Bromoethyl Group (-(CH2)2Br): This substituent is essentially an alkyl group, which is typically an electron-donating and thus activating, ortho, para-directing group through an inductive effect. libretexts.orgsavemyexams.com The presence of the electronegative bromine atom at the end of the ethyl chain introduces a slight electron-withdrawing inductive effect, which will make the bromoethyl group less activating than a standard ethyl group. Nevertheless, its directing influence remains towards the ortho and para positions.

When both substituents are on the ring, their directing effects are combined. In this compound, the bromoethyl group is at position 1 and the trifluoromethoxy group is at position 3.

The bromoethyl group directs incoming electrophiles to positions 2, 4, and 6.

The trifluoromethoxy group also directs to its ortho and para positions, which are 2, 4, and 6.

Since both groups direct to the same positions, the substitution will occur at one of these sites. The final regioselectivity will be influenced by a combination of electronic and steric factors. Position 2 is sterically hindered by being located between the two existing substituents. Therefore, substitution is most likely to occur at positions 4 or 6. Given the strong para-directing nature of the trifluoromethoxy group, substitution at position 6 (para to -OCF3) is expected to be a major outcome. nih.gov

Table 1: Directing Effects of Substituents on the Benzene Ring

| Substituent | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Effect |

| Bromoethyl | 1 | Weakly Electron-Donating (Inductive) | Weakly Activating | ortho, para |

| Trifluoromethoxy | 3 | Strongly Electron-Withdrawing (Inductive) | Deactivating | ortho, para (Strongly para) |

The rate of electrophilic aromatic substitution is heavily influenced by whether the substituents activate or deactivate the ring. wikipedia.org

Activating groups donate electron density to the ring, stabilizing the carbocation intermediate and increasing the reaction rate compared to benzene. libretexts.org

Deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. chemistrytalk.orgsavemyexams.com

The trifluoromethoxy group is a potent deactivating group due to its strong electron-withdrawing inductive effect. mdpi.comresearchgate.net This effect reduces the nucleophilicity of the benzene ring, making it less reactive towards electrophiles. The bromoethyl group, as a modified alkyl group, is expected to be weakly activating or at worst, very weakly deactivating. savemyexams.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com For this compound, the primary site for these reactions is the alkyl carbon-bromine bond. While many classical cross-coupling reactions are optimized for aryl or vinyl halides, methodologies for involving alkyl halides have been developed. wikipedia.orgwikipedia.org

Heck Reaction: The classical Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org The direct application to alkyl halides like this compound is less common. However, "Heck-type" reactions involving alkyl halides can occur, often proceeding through a radical mechanism rather than the traditional Pd(0)/Pd(II) catalytic cycle. d-nb.infobeilstein-journals.org These conditions can facilitate the coupling of the bromoethyl group with various alkenes.

Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile method for C-C bond formation, typically between an organoboron compound and an organohalide. nih.gov While sp²-sp² couplings are most common, sp²-sp³ couplings are well-established. rsc.org This would allow this compound (an sp³-hybridized halide) to be coupled with aryl or vinyl boronic acids or their esters in the presence of a suitable palladium catalyst and base. nih.govcuny.edu

Sonogashira Reaction: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.org This reaction is generally not applicable to alkyl halides under standard conditions. The mechanism, which relies on the oxidative addition of the C-X bond to a Pd(0) center, is inefficient for saturated C(sp³)-X bonds. ucsb.edu Alternative synthetic routes, such as the nucleophilic substitution of the bromide with a pre-formed metal acetylide, would be required to form a C(sp³)-C(sp) bond.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, primarily from aryl halides and amines. wikipedia.orgorgsyn.org The extension of this reaction to alkyl halides is an active area of research, and specific catalyst systems have been developed to facilitate C(sp³)-N bond formation. nih.gov These methods could potentially be applied to couple this compound with a variety of primary or secondary amines. Similarly, related palladium-catalyzed methods exist for the formation of C-O bonds (ether synthesis) from alkyl halides. However, for a primary alkyl bromide such as this, traditional nucleophilic substitution reactions (SN2) with amines or alkoxides often provide a more direct and efficient route to C-N and C-O bonds, respectively, without the need for expensive metal catalysts. chemspider.com

Table 2: Applicability of Common Cross-Coupling Reactions to the Bromoethyl Group

| Reaction | Bond Formed | Coupling Partner | Applicability to C(alkyl)-Br | Mechanistic Notes |

| Heck | C-C | Alkene | Possible (Heck-type) | Often involves radical pathways rather than the classic Pd(0)/Pd(II) cycle. d-nb.info |

| Suzuki | C-C | Organoboron reagent | Yes | sp³-sp² coupling is well-precedented with appropriate ligands and conditions. nih.gov |

| Sonogashira | C-C | Terminal Alkyne | Not generally applicable | Oxidative addition to C(sp³)-Br is disfavored. wikipedia.org |

| Buchwald-Hartwig | C-N | Amine | Possible | Requires specialized catalyst systems for C(sp³)-N coupling. nih.gov |

Radical Reactions and Reductive Transformations

The carbon-bromine bond in this compound can participate in radical chemistry. The bond dissociation energy of a C-Br bond is low enough to allow for homolytic cleavage under thermal or photochemical conditions, often with the aid of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org

This generates a primary alkyl radical, which is a reactive intermediate. Such radicals can undergo several transformations, including:

Addition to π-systems: The radical can add to alkenes or alkynes, initiating a chain reaction for polymerization or functionalization.

Atom transfer: The radical can abstract an atom (like hydrogen) from a suitable donor molecule.

A key reductive transformation for alkyl halides is radical-mediated dehalogenation. libretexts.org A common and efficient method uses tributyltin hydride (Bu₃SnH) as a reducing agent in the presence of a radical initiator. libretexts.org

The mechanism proceeds via a radical chain reaction:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form initiating radicals, which then abstract a hydrogen atom from Bu₃SnH to generate the tributyltin radical (Bu₃Sn•).

Propagation: The tributyltin radical abstracts the bromine atom from this compound to form the stable tributyltin bromide and the primary alkyl radical. This alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the reduced product, 1-ethyl-3-(trifluoromethoxy)benzene, and regenerating the tributyltin radical to continue the chain.

Termination: The reaction is terminated when two radical species combine. libretexts.org

This transformation effectively replaces the bromine atom with a hydrogen atom, providing a mild and efficient method for the reduction of the bromoethyl group.

Applications As a Synthetic Building Block in Specialized Chemical Synthesis

Precursor in the Synthesis of Fluorinated Aromatic Heterocycles

The structure of 1-(2-bromoethyl)-3-(trifluoromethoxy)benzene makes it a viable precursor for constructing fluorinated aromatic heterocyclic systems. The key to this utility lies in the reactivity of the 2-bromoethyl side chain. This functional group can participate in intramolecular or intermolecular cyclization reactions, which are fundamental strategies in heterocycle synthesis.

In a typical synthetic approach, the bromoethyl group can react with a wide range of binucleophilic reagents. For instance, reaction with amines, hydrazines, or hydroxylamines can lead to the formation of nitrogen- or oxygen-containing heterocyclic rings. The general mechanism involves an initial nucleophilic substitution at the primary carbon bearing the bromine atom, followed by a subsequent cyclization step. The presence of the trifluoromethoxy group on the benzene (B151609) ring is significant; it is a strong electron-withdrawing group and one of the most lipophilic substituents used in medicinal and agrochemical chemistry. Its inclusion in a heterocyclic scaffold can modulate the resulting molecule's pharmacological or biological properties, such as metabolic stability, binding affinity, and membrane permeability.

While the compound is structurally suited for this purpose, a review of available scientific literature and patent databases did not yield specific, documented examples of its direct application in the synthesis of fluorinated aromatic heterocycles.

Monomer or Intermediate in Advanced Polymer Chemistry

In the field of advanced polymer chemistry, this compound serves as a potential monomer or an intermediate for creating specialized polymers. The trifluoromethoxy group is particularly valued in materials science for its ability to enhance thermal stability, chemical resistance, and optical properties while lowering the refractive index and dielectric constant.

The bromoethyl functional group allows for the incorporation of the trifluoromethoxy-phenyl moiety into a polymer backbone through several polymerization techniques. For example, it can be converted into other functional groups, such as an amino or hydroxyl group, which can then be used in step-growth polymerization to form polyesters, polyamides, or polyurethanes. Alternatively, the bromine atom can act as an initiator site for certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymers with the trifluoromethoxy-phenyl group as a pendant moiety.

Polymers incorporating the trifluoromethoxybenzene unit are expected to exhibit properties desirable for specialized coatings (e.g., increased hydrophobicity and durability) and optoelectronic materials (e.g., modified electronic characteristics and solubility in organic solvents). Despite this potential, specific examples detailing the use of this compound as a monomer in polymer chemistry are not extensively documented in the public-domain literature.

Scaffold for Ligand Design in Organometallic and Catalytic Chemistry

The molecular framework of this compound can be adapted for the synthesis of specialized ligands used in organometallic chemistry and catalysis. The benzene ring provides a rigid scaffold, and the bromoethyl group offers a reactive handle for introducing coordinating atoms like phosphorus, nitrogen, or sulfur.

Through nucleophilic substitution reactions, the bromine atom can be replaced by functional groups capable of binding to metal centers. For example, reaction with lithium diphenylphosphide (LiPPh₂) would yield a phosphine (B1218219) ligand. The resulting ligand would feature the 3-(trifluoromethoxy)phenyl group, which can electronically tune the properties of the metal catalyst. The strong electron-withdrawing nature of the -OCF₃ group can influence the electron density at the metal center, thereby modifying the catalyst's reactivity, selectivity, and stability.

Such ligands could find applications in various catalytic processes, including cross-coupling reactions, hydrogenations, or polymerizations. However, a detailed search of scientific databases did not identify published research where this compound has been explicitly used as a scaffold for ligand design.

Utility in Agrochemical and Specialty Chemical Development

The incorporation of fluorine-containing groups is a well-established strategy in the design of modern agrochemicals and specialty chemicals to enhance efficacy and metabolic stability. The trifluoromethoxy (-OCF₃) group, in particular, is known for its high lipophilicity, which can improve the transport and penetration of a molecule through biological membranes, a crucial factor for bioactive compounds.

This compound acts as a valuable building block for introducing the 3-(trifluoromethoxy)phenethyl moiety into larger, more complex molecules. The bromoethyl group can be used to connect the aromatic core to other fragments through carbon-carbon or carbon-heteroatom bond-forming reactions. This allows for the systematic modification of lead compounds in agrochemical research to optimize their biological activity as herbicides, insecticides, or fungicides.

Analytical Methodologies for Process Monitoring and Impurity Profiling

Development of Advanced Chromatographic Techniques for Purity Assessment (e.g., HPLC-MS, GC-MS)

Advanced chromatographic techniques are fundamental for the pharmaceutical and chemical industries, providing precise separation, identification, and quantification of compounds in complex mixtures. ijpsjournal.comijpsjournal.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are indispensable tools for evaluating the purity of intermediates like 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene. ijpsjournal.comjocpr.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is particularly suited for non-volatile and thermally unstable compounds. ijpsjournal.com For purity assessment of this compound, a reversed-phase HPLC method would typically be developed. This involves a stationary phase, such as a C18 column, and a mobile phase, often a gradient mixture of water and a polar organic solvent like acetonitrile, to elute the compound and its impurities. The mass spectrometer detects the separated components, providing molecular weight information that aids in the identification of the main compound and any related substances or degradation products. jocpr.comlongdom.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile compounds. ijpsjournal.com It is highly effective for identifying residual solvents and volatile impurities that may be present in the final product. The electron-capture detector (ECD) is particularly sensitive to halogenated compounds like this compound, making GC-ECD a powerful option for trace analysis. chromatographyonline.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 30% B to 95% B |

| Flow Rate | 1.0 mL/min |

| Detector | Mass Spectrometer (e.g., ESI positive mode) |

Spectrophotometric Methods for Reaction Progress Monitoring

UV-Visible (UV-Vis) spectroscopy is a valuable and efficient technique for real-time monitoring of chemical reactions. spectroscopyonline.comthermofisher.com The principle lies in the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. thermofisher.com Aromatic compounds, such as this compound and its precursors, often exhibit characteristic UV absorbance. researchgate.net

By monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product, the reaction kinetics can be followed. spectroscopyonline.comacs.org This allows for the determination of reaction endpoints and helps in optimizing reaction conditions to maximize yield and minimize byproduct formation. spectroscopyonline.com

| Reaction Time (minutes) | Absorbance at λmax | Reactant Concentration (mol/L) |

|---|---|---|

| 0 | 0.985 | 0.050 |

| 30 | 0.654 | 0.033 |

| 60 | 0.432 | 0.022 |

| 90 | 0.286 | 0.014 |

| 120 | 0.189 | 0.010 |

Quantitative NMR for Reaction Conversion and Yield Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity, concentration, and yield of organic compounds without the need for an identical reference standard of the analyte. diva-portal.orgethz.ch The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. diva-portal.org

For organofluorine compounds like this compound, both ¹H and ¹⁹F qNMR can be employed. bohrium.combipm.org ¹⁹F qNMR is particularly advantageous as it offers a wide chemical shift range and simpler spectra, reducing the likelihood of signal overlap that can occur in ¹H NMR. diva-portal.orgacgpubs.org To perform a qNMR experiment, a known amount of a stable, high-purity internal standard is added to a precisely weighed sample of the reaction mixture. ox.ac.ukfujifilm.com By comparing the integral of a characteristic signal from the product to a signal from the internal standard, the exact yield and purity can be calculated. ox.ac.uk

| Internal Standard | Key Properties |

|---|---|

| 4,4´-Difluorobenzophenone | Commercially available high-purity standard. sigmaaldrich.com |

| Hexafluorobenzene | Simple singlet signal, chemically inert. reddit.com |

| 3,5-Bis(trifluoromethyl)benzoic acid | Recently developed standard for organofluorine compounds. bipm.org |

Development of Novel Detection/Quantification Methods in Complex Chemical Matrices

Analyzing this compound within complex chemical matrices, such as crude reaction outputs or environmental samples, necessitates the development of highly selective and sensitive analytical methods. mdpi.com Matrix effects, where co-eluting compounds interfere with the ionization and detection of the target analyte, can be a significant challenge in LC-MS/MS analysis. nih.gov

To overcome these issues, advanced techniques like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC–ToFMS) can be utilized. This method provides superior separation power and enhanced sensitivity, enabling the detection of trace-level impurities that might be missed by conventional one-dimensional GC-MS. mdpi.com Another approach involves developing novel sample preparation methods, such as solid-phase microextraction (SPME), to selectively extract and concentrate the analyte from the matrix before analysis. mdpi.com For LC-MS based methods, innovative approaches to compensate for matrix effects, such as advanced normalization techniques, can ensure accurate quantification in complex biological or chemical samples. nih.gov Furthermore, new reversed-phase LC-MS methods are being developed for the specific quantification of halide ions, which could be relevant for analyzing bromine-containing compounds and their related impurities. acs.org

Future Research Perspectives and Emerging Directions

Exploration of Novel Catalytic Transformations

The bromoethyl group and the aromatic ring of 1-(2-Bromoethyl)-3-(trifluoromethoxy)benzene are ripe for exploration with modern catalytic methods. Future research will likely focus on moving beyond classical nucleophilic substitutions to more sophisticated and versatile transformations. Palladium-catalyzed cross-coupling reactions, for instance, represent a significant area for development. researchgate.netrsc.org Techniques such as the Mizoroki-Heck reaction could be employed to form new carbon-carbon bonds, enabling the synthesis of complex molecular architectures. researchgate.net

Furthermore, the development of novel catalytic processes for the trifluoromethylation of bromoaromatic compounds could be adapted for transformations involving the trifluoromethoxy group, potentially enhancing the compound's utility. rsc.org Research into micellar catalysis, where reactions are carried out in aqueous micellar media, could offer greener and more efficient pathways for derivatization. rsc.org

| Potential Catalytic Transformation | Reagent/Catalyst System | Potential Outcome |

|---|---|---|

| Mizoroki-Heck Reaction | Alkenes / Palladium catalyst (e.g., Pd(OAc)₂) | C-C bond formation, synthesis of complex propanal intermediates. researchgate.net |

| Suzuki Coupling | Boronic acids / Palladium catalyst | C-C bond formation, creating biaryl structures. |

| Buchwald-Hartwig Amination | Amines / Palladium catalyst | C-N bond formation, synthesis of aniline (B41778) derivatives. |

| Sonogashira Coupling | Terminal alkynes / Palladium & Copper catalysts | C-C bond formation, introducing alkyne functionalities. |

| Micellar Catalysis | Various reactants / Surfactants in water | Enhanced yields and sustainable reaction conditions. rsc.org |

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid discovery and optimization of new molecules has led to the development of automated and high-throughput synthesis platforms. researchgate.netrug.nl Integrating the synthesis and derivatization of this compound into such systems is a key future direction. These platforms utilize robotic liquid handlers and advanced analytical techniques, like mass spectrometry, to perform and analyze thousands of reactions in parallel on a nanomole scale. researchgate.netrug.nlsptlabtech.com

This approach allows for the rapid screening of a wide array of reaction conditions, catalysts, and coupling partners to identify optimal pathways for creating libraries of derivatives. chemrxiv.orgcuanschutz.edu Technologies such as desorption electrospray ionization (DESI) and segmented flow mass spectrometry enable the analysis of reaction outcomes at a rate of more than one sample per second, drastically accelerating the design-make-test-analyze cycle in chemical research. researchgate.netchemrxiv.org The miniaturization offered by these platforms also aligns with sustainable chemistry principles by minimizing solvent and reagent consumption. rug.nlsptlabtech.com

| Platform/Technique | Key Advantage | Relevance to Compound |

|---|---|---|

| Automated Liquid Handling | Precise, high-speed dispensing of reagents (nL to µL volumes). sptlabtech.comcuanschutz.edu | Rapid generation of derivative libraries for screening. |

| High-Throughput Mass Spectrometry (e.g., DESI-MS) | Ultra-fast analysis of reaction products with minimal sample preparation. researchgate.net | Efficiently identifies successful reaction conditions and products. |

| Segmented Flow Analysis | Sequential analysis of miniaturized reaction segments. chemrxiv.org | High-throughput optimization of reaction parameters (catalyst, solvent, temperature). |

| Nanomole-Scale Synthesis | Drastic reduction in material consumption and waste generation. rug.nlsptlabtech.com | Cost-effective and sustainable exploration of chemical space. |

Development of Advanced Materials Incorporating the Trifluoromethoxybenzene Scaffold

The trifluoromethoxy group (-OCF₃) imparts unique properties to organic molecules, including high thermal stability, chemical resistance, and lipophilicity. These characteristics make the trifluoromethoxybenzene scaffold an attractive component for advanced materials. A related compound, 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene, has been explored for its potential in creating specialty polymers and coatings with enhanced durability. chemimpex.com It is anticipated that this compound could serve a similar role.

Future research could focus on incorporating this compound as a monomer or an additive in polymerization reactions. The bromoethyl group provides a convenient handle for grafting the trifluoromethoxybenzene moiety onto polymer backbones. The resulting materials could exhibit improved performance characteristics valuable in high-performance applications, such as aerospace, electronics, and specialty coatings.

| Material Class | Method of Incorporation | Potential Enhanced Properties |

|---|---|---|

| Specialty Polymers | Polymerization of derivatives where the ethyl group is modified. | Increased thermal stability, chemical resistance, hydrophobicity. chemimpex.com |

| Advanced Coatings | Use as an additive or co-monomer in coating formulations. | Improved durability, anti-fouling, and low surface energy characteristics. chemimpex.com |

| Functional Surfaces | Grafting onto surfaces via the bromoethyl group. | Creation of highly lipophilic or hydrophobic surfaces. |

| Liquid Crystals | Synthesis of derivatives with mesogenic properties. | Tuning of optical and electronic properties for display technologies. |

Sustainable Chemistry Approaches to Synthesis and Derivatization

Modern chemical synthesis places a strong emphasis on sustainability. Future work on this compound will increasingly incorporate green chemistry principles. This includes the development of synthetic routes that offer high yields and selectivity, minimizing the formation of byproducts. google.com For example, processes that provide excellent yields without the need for protecting groups on reactive sites contribute to better atom economy and reduce processing steps. google.com

A key area of focus is the use and recovery of catalysts. In reactions like the Mizoroki-Heck cross-coupling, immobilizing the palladium catalyst on a solid support such as alumina (B75360) allows for its efficient recovery and reuse, reducing waste and cost associated with precious metals. researchgate.net Furthermore, exploring alternative reaction conditions, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net The use of less hazardous solvents or solvent-free reaction conditions is another critical avenue for sustainable derivatization of this compound. patsnap.com

| Sustainable Chemistry Principle | Application Example | Benefit |

|---|---|---|

| High Atom Economy/Yield | Developing selective synthesis routes that avoid byproducts. google.com | Maximizes material efficiency, reduces waste. |

| Catalyst Recovery & Reuse | Immobilizing palladium catalysts on solid supports (e.g., Pd/Al₂O₃). researchgate.net | Reduces cost and environmental impact of heavy metals. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for synthesis. | Decreases reliance on petrochemical sources. |

| Energy Efficiency | Employing microwave-assisted synthesis. researchgate.net | Reduces reaction times and energy consumption. |

| Safer Solvents & Reagents | Utilizing micellar catalysis in water instead of organic solvents. rsc.org | Minimizes exposure to and disposal of hazardous substances. |

Computational Design of New Derivatives with Tunable Properties

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules with specific, tailored properties. arxiv.orgnih.gov Future research will leverage these methods to design novel derivatives of this compound in silico before committing to laboratory synthesis. By calculating properties such as electronic structure, conformational preferences, and reactivity, researchers can predict the behavior of potential derivatives. arxiv.org

This computational-first approach can be used to design molecules for a range of applications. For example, by modeling the interaction of derivatives with biological targets, new potential pharmaceutical agents can be identified. nih.gov In materials science, computational studies can predict the electronic and photophysical properties of new chromophores for applications like Organic Light-Emitting Diodes (OLEDs). arxiv.org This predictive power allows for a more focused and efficient research process, prioritizing the synthesis of compounds with the highest probability of success.

| Design Objective | Computational Method | Predicted Property |

|---|---|---|

| Novel Pharmaceutical Agents | Molecular Docking, Molecular Dynamics Simulation. nih.gov | Binding affinity to target proteins, conformational stability. |

| Advanced Chromophores (e.g., for OLEDs) | Ab initio electronic structure calculations (e.g., ADC(2)). arxiv.org | Singlet-triplet energy gaps, vertical excitation energies, oscillator strengths. arxiv.org |

| Materials with Specific Physical Properties | Density Functional Theory (DFT) | Electronic band structure, thermal stability, reactivity. |

| Optimized Reaction Pathways | Transition State Theory Calculations | Activation energies, reaction kinetics, and mechanisms. |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.